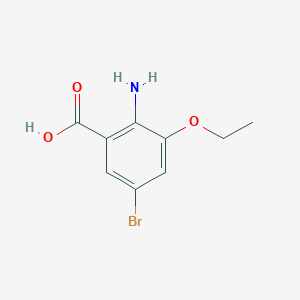

2-Amino-5-bromo-3-ethoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a broad and significant class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group. ontosight.ai The properties and applications of these molecules can be finely tuned by adding various substituents to the aromatic ring. pharmacy180.com These modifications can alter the molecule's electronic properties, solubility, and steric profile, thereby influencing its reactivity and biological activity. ontosight.aipharmacy180.com

Substituted benzoic acids are foundational in many areas of chemistry. For instance, they are pivotal in the development of pharmaceuticals, where they can act as the primary pharmacophore or as intermediates in the synthesis of active pharmaceutical ingredients. ontosight.airesearchgate.netnih.gov Their utility also extends to the creation of dyes, polymers, and other materials. ontosight.ai The specific arrangement of an amino group, a halogen, and an alkoxy group, as seen in 2-amino-5-bromo-3-ethoxybenzoic acid, places it within a specialized subgroup of benzoic acid derivatives that are particularly useful as versatile chemical building blocks.

Academic Significance as a Synthetic Intermediate and Core Scaffold

The primary academic and industrial interest in this compound lies in its role as a synthetic intermediate. The different functional groups on the molecule can be selectively targeted and modified, allowing for the construction of more elaborate chemical structures.

The amino (-NH₂) group can be readily transformed into a variety of other functionalities or used to form amide or imine bonds. The carboxylic acid (-COOH) group is a versatile handle for forming esters, amides, or acid halides, enabling chain extension and the linking of different molecular fragments. The bromine atom (-Br) is a particularly useful substituent, as it can participate in a wide range of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds.

This trifunctional nature makes this compound a valuable core scaffold. Researchers can utilize this pre-functionalized ring system as a starting point, systematically building upon it to synthesize novel compounds with desired properties. For example, it can be used in the preparation of substituted quinoxalines, a class of heterocyclic compounds investigated for their potential therapeutic activities. chemicalbook.com Its structural analogs, such as 2-amino-5-bromo-3-methoxybenzoic acid, are also noted as common organic synthesis intermediates for creating background molecules and participating in drug synthesis processes. biosynce.com The strategic placement of the substituents allows for controlled, stepwise reactions, providing a reliable pathway to complex target molecules that might otherwise be difficult to synthesize.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFPJJDFDLREKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Ethoxybenzoic Acid

Established Multi-Step Synthesis Pathways

Multi-step synthesis provides a rational and controllable approach to constructing 2-amino-5-bromo-3-ethoxybenzoic acid. The sequence of introducing the three different substituents—amino, bromo, and ethoxy—onto the benzoic acid core is paramount for achieving the desired substitution pattern. The directing effects of the substituents (ortho-, para-, or meta-directing) and their activating or deactivating nature on the aromatic ring must be considered at each step.

A plausible multi-step synthesis could commence from a commercially available substituted benzoic acid, such as 3-ethoxybenzoic acid or 2-aminobenzoic acid. The subsequent steps would involve electrophilic aromatic substitution and functional group transformations.

Strategies Involving Bromination

Bromination is a key step in the synthesis of this compound. The timing of this electrophilic aromatic substitution is crucial. The ethoxy group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. The amino group is a strong ortho-, para-director and a powerful activating group.

One potential pathway involves the bromination of 3-ethoxybenzoic acid. The ethoxy group at position 3 would direct the incoming bromine to the ortho and para positions (positions 2, 4, and 6). Due to steric hindrance from the carboxylic acid and the ethoxy group, bromination at position 5 is less likely. Therefore, direct bromination of 3-ethoxybenzoic acid would likely yield a mixture of isomers, with 2-bromo-3-ethoxybenzoic acid and 4-bromo-3-ethoxybenzoic acid being potential products.

A more regioselective approach might involve the bromination of a precursor where the directing groups favor the desired substitution pattern. For instance, starting with 2-amino-3-ethoxybenzoic acid, the powerful ortho-, para-directing amino group would strongly favor the introduction of bromine at the 5-position.

A representative bromination of a substituted benzoic acid is the synthesis of 2-bromo-5-methoxybenzoic acid from m-anisic acid (3-methoxybenzoic acid). This reaction is typically carried out using bromine in a suitable solvent like acetic acid.

Table 1: Representative Conditions for the Bromination of a Substituted Benzoic Acid

| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) |

| m-Anisic Acid | Bromine | Acetic Acid | Reflux | 79 |

This data for a similar compound suggests that high yields can be achieved under relatively straightforward conditions.

Amination and Carboxylic Acid Formation Sequences

The amino group is typically introduced by the reduction of a nitro group. Therefore, a key step in the synthesis is the nitration of the aromatic ring, followed by reduction. The nitro group is a strong meta-director and a powerful deactivating group.

Considering a plausible pathway, one could start with 3-ethoxybenzoic acid. Nitration of this starting material would be directed by the ethoxy group to the ortho and para positions. This would lead to a mixture of 2-nitro-3-ethoxybenzoic acid and 4-nitro-3-ethoxybenzoic acid. After separation of the desired 2-nitro isomer, subsequent bromination would be directed by the meta-directing nitro and carboxylic acid groups and the ortho-, para-directing ethoxy group. The final step would be the reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation (e.g., using H2/Pd/C) or with reducing agents like tin(II) chloride in hydrochloric acid.

The formation of the carboxylic acid group is often the starting point of the synthesis, with commercially available benzoic acid derivatives being the preferred starting materials.

One-Pot and Convergent Synthesis Approaches

A convergent synthesis approach would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final steps. For this compound, one fragment could be a brominated ethoxybenzene derivative, and the other could introduce the amino and carboxylic acid functionalities.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can improve the efficiency and selectivity of the synthesis of complex molecules like this compound.

Catalytic Methods in Bromination and Alkylation

The use of catalysts can significantly enhance the regioselectivity and efficiency of bromination and alkylation reactions.

For bromination, various catalytic systems have been developed to control the position of bromination on activated or deactivated aromatic rings. For instance, the use of zeolites or other solid acid catalysts can influence the regioselectivity of electrophilic bromination.

In the context of alkylation to introduce the ethoxy group, phase-transfer catalysis can be employed to facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the ethylating agent, leading to higher yields and milder reaction conditions.

Furthermore, copper-catalyzed amination of bromobenzoic acids represents a powerful method for the formation of the C-N bond. This approach could be valuable in a synthetic route where a dibrominated ethoxybenzoic acid is selectively aminated at the 2-position. Research has shown that copper-catalyzed cross-coupling can be highly regioselective for the amination of 2-bromobenzoic acids.

Table 2: Example of a Copper-Catalyzed Amination Reaction

| Substrate | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromobenzoic Acid | 1-Aminopyrene | Cu powder, Cu₂O | 2-Ethoxyethanol | 130 | 97 |

This table illustrates the high efficiency of copper-catalyzed amination, which could be a key step in a convergent or advanced multi-step synthesis of the target compound.

Enantioselective Synthesis Considerations for Chiral Analogs

The enantioselective synthesis of chiral analogs of this compound is a specialized area of organic chemistry that focuses on the preparation of single enantiomers of molecules containing one or more stereocenters. While specific methodologies for the enantioselective synthesis of chiral analogs of this compound are not extensively detailed in the literature, general principles for creating chiral amino acids and their derivatives can be considered.

Introducing chirality into analogs of this molecule would necessitate the use of asymmetric synthesis strategies. The primary challenge lies in controlling the three-dimensional arrangement of atoms at a newly formed stereocenter. Several catalytic asymmetric approaches have been developed for the synthesis of β-amino acids, which are structurally related to the target molecule, involving the formation of carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds. hilarispublisher.com

Potential strategies could involve the use of chiral catalysts, such as those based on ruthenium (Ru) and rhodium (Rh), which are effective in asymmetric hydrogenations to produce chiral compounds with high enantioselectivity. hilarispublisher.com For instance, a prochiral precursor to an analog could be selectively hydrogenated to yield the desired enantiomer. Other approaches might include the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

Given the complexity of these synthetic routes, significant research and development would be required to adapt these general methodologies to produce specific chiral analogs of this compound efficiently and with high stereochemical purity.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. Key considerations in this context include the selection of solvents, maximizing atom economy, and improving reaction efficiency.

Solvents are a major component of many chemical processes, and their selection has a significant impact on the environmental footprint of a synthesis. In the synthesis of related bromo- and amino-benzoic acid derivatives, a variety of organic solvents have been employed, including halogenated hydrocarbons like dichloromethane, chloroform, and dichloroethane, as well as aromatic hydrocarbons such as toluene and xylenes. google.comgoogleapis.com However, many of these solvents are considered hazardous due to their toxicity, volatility, and persistence in the environment.

Green chemistry encourages the use of safer, more environmentally friendly solvents. For the synthesis of this compound, this would involve exploring alternatives such as water, supercritical fluids, or bio-derived solvents like ethanol and methanol (B129727). google.com The principle of solvent minimization is also critical, advocating for conducting reactions in more concentrated solutions or, ideally, in solvent-free conditions to reduce waste and energy consumption associated with solvent removal and purification.

Table 1: Comparison of Solvents in Chemical Synthesis

| Solvent | Classification | Green Chemistry Considerations |

|---|---|---|

| Dichloromethane | Halogenated | Volatile organic compound (VOC), suspected carcinogen. |

| Toluene | Aromatic Hydrocarbon | VOC, toxic, flammable. |

| Water | Inorganic | Non-toxic, non-flammable, environmentally benign. |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A reaction with high atom economy incorporates the maximum number of atoms from the reactants into the final product, thereby minimizing the generation of waste.

When designing a synthetic route for this compound, it is important to select reactions with inherently high atom economy. For example, addition and rearrangement reactions are typically 100% atom-economical, whereas substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra of 2-Amino-5-bromo-3-ethoxybenzoic acid are not available in the reviewed literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecular structure.

No published data available.

No published data available.

No published data available.

Vibrational Spectroscopy

Specific FT-IR and Raman spectra for this compound have not been found in public databases. This information is crucial for identifying the characteristic vibrational modes of its functional groups.

No published data available.

No published data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. The following subsections discuss the application of high-resolution mass spectrometry and gas chromatography-mass spectrometry in the analysis of this compound.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas. For this compound (C₉H₁₀BrNO₃), HRMS is crucial for confirming its molecular weight with a high degree of precision. The theoretical monoisotopic mass of this compound is calculated to be 260.9898 g/mol .

While specific HRMS fragmentation data for this compound is not extensively documented in publicly available literature, the expected fragmentation patterns can be predicted based on its structure. Common fragmentation pathways for similar benzoic acid derivatives often involve the loss of the carboxylic acid group (-COOH), the ethoxy group (-OCH₂CH₃), or the bromine atom.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z | Description |

| [M+H]⁺ | C₉H₁₁BrNO₃⁺ | 261.9971 | Protonated molecular ion |

| [M-H]⁻ | C₉H₉BrNO₃⁻ | 259.9825 | Deprotonated molecular ion |

| [M-COOH]⁺ | C₈H₁₀BrN O⁺ | 216.0022 | Loss of the carboxylic acid group |

| [M-OCH₂CH₃]⁺ | C₇H₅BrNO₂⁺ | 215.9553 | Loss of the ethoxy group |

Note: The m/z values are theoretical and may vary slightly in experimental conditions.

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point and contains polar functional groups, derivatization is often necessary to increase its volatility and thermal stability for GC-MS analysis. A common derivatization technique is silylation, where active hydrogens in the amino and carboxylic acid groups are replaced with trimethylsilyl (B98337) (TMS) groups.

Table 2: Potential GC-MS Derivatization and Expected Observations for this compound

| Derivatization Reagent | Derivative | Expected Molecular Ion (m/z) | Anticipated Key Fragment Ions |

| BSTFA/TMCS | Bis(trimethylsilyl) derivative | 405 (for the di-TMS derivative) | Loss of CH₃, TMS, COOTMS |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This data provides a fundamental description of the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into molecular behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

For molecules similar to 2-Amino-5-bromo-3-ethoxybenzoic acid, Density Functional Theory (DFT) is a commonly utilized method to predict their three-dimensional geometry and the distribution of electrons. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation. Such studies on related brominated and aminated benzoic acids have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. In studies of comparable aromatic compounds, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is frequently employed. nih.govresearchgate.net This combination is known to provide a reliable balance between computational cost and accuracy for predicting the properties of organic molecules. nih.govresearchgate.net

Molecular Orbital Analysis

The analysis of molecular orbitals is crucial for understanding the electronic characteristics and reactivity of a compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For analogous aminobenzoic acid derivatives, the HOMO is typically localized over the electron-rich amino group and the benzene (B151609) ring, while the LUMO is often distributed over the electron-withdrawing carboxylic acid group. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory utilizes the properties of HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. In related molecules, a low energy gap has been associated with increased charge transfer within the molecule, which can influence its reactivity and nonlinear optical properties. sphinxsai.com

Chemical Reactivity Descriptors

Due to a lack of specific scientific data for the compound "this compound" in the public domain, a detailed computational and theoretical analysis as requested cannot be provided at this time. Scholarly research and computational studies available focus on structurally similar but distinct molecules.

For instance, studies on related compounds such as 2-amino-5-bromobenzoic acid have explored aspects like molecular electrostatic potential and tautomeric forms. researchgate.netdergipark.org.tr Similarly, computational analyses, including Fukui function and hardness/softness parameters, have been performed for other benzoic acid derivatives like 4-bromo-3-(methoxymethoxy)benzoic acid. researchgate.netsemanticscholar.org These studies provide insights into the methodologies used for such computational investigations.

However, without direct computational data for "this compound," any attempt to generate the requested in-depth article would be speculative and not based on established scientific findings for this specific molecule. The generation of accurate data tables and detailed research findings for electrophilicity, nucleophilicity indices, Fukui function analysis, hardness and softness parameters, Molecular Electrostatic Potential (MEP) surface analysis, and tautomerism specifically for "this compound" requires dedicated computational chemistry research that is not currently available in the searched resources.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated. Further computational research focused explicitly on "this compound" is necessary to provide the detailed analysis sought.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is a primary site for reactions such as esterification, amidation, and decarboxylation.

The carboxylic acid group of 2-Amino-5-bromo-3-ethoxybenzoic acid can be readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, or by using coupling agents.

Similarly, amidation involves the reaction of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents to facilitate the formation of the amide bond. The presence of the amino group on the ring may necessitate protection prior to these reactions to prevent self-polymerization or other side reactions.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol) | H₂SO₄ (catalyst), Heat | Ethyl 2-amino-5-bromo-3-ethoxybenzoate |

| Amidation | Amine (e.g., Ammonia) | Coupling agents (DCC, EDC), or conversion to acyl chloride | 2-Amino-5-bromo-3-ethoxybenzamide |

The removal of the carboxyl group (decarboxylation) from aromatic carboxylic acids is a challenging transformation that typically requires harsh conditions. However, specific methods have been developed for this purpose. For electron-rich aromatic acids, transition-metal-free decarboxylative bromination can be an effective method to replace the carboxyl group with a bromine atom. nih.gov While this would not be a simple decarboxylation for the target molecule, it highlights a potential reactivity pathway. The efficiency of decarboxylation is often influenced by the electronic nature of the other substituents on the ring; electron-donating groups can facilitate the reaction under certain conditions. nih.gov

Reactivity of the Amino Group

The primary amino group (-NH₂) is a key functional handle, allowing for a variety of transformations including acylation, alkylation, and diazotization.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. It can readily react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other synthetic steps.

Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. The presence of certain metal ions can sometimes improve the yield in such alkylation reactions. google.com

One of the most significant reactions of aromatic primary amines is diazotization. masterorganicchemistry.com Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures, converts the amino group into a diazonium salt (-N₂⁺). scirp.orggoogle.com

Aryl diazonium salts are highly versatile intermediates because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for its replacement by a wide range of nucleophiles through Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org These reactions provide a powerful method for introducing a variety of substituents onto the aromatic ring that are not easily introduced by other means. nih.gov

Table 2: Common Sandmeyer Reactions for Aryl Diazonium Salts

| Reagent | Product Functional Group | Reaction Name |

|---|---|---|

| Copper(I) chloride (CuCl) | -Cl (Chloro) | Sandmeyer Reaction |

| Copper(I) bromide (CuBr) | -Br (Bromo) | Sandmeyer Reaction masterorganicchemistry.com |

| Copper(I) cyanide (CuCN) | -CN (Cyano) | Sandmeyer Reaction masterorganicchemistry.com |

| Potassium iodide (KI) | -I (Iodo) | Sandmeyer-type Reaction organic-chemistry.org |

| H₂O, Heat | -OH (Hydroxy) | Sandmeyer-type Reaction organic-chemistry.org |

| HBF₄, Heat | -F (Fluoro) | Balz-Schiemann Reaction wikipedia.org |

The application of a Sandmeyer reaction to the diazonium salt of this compound would lead to the synthesis of various 5-bromo-3-ethoxybenzoic acid derivatives, where the original amino group at the 2-position is replaced. For example, using CuCl would yield 2-chloro-5-bromo-3-ethoxybenzoic acid. google.comthieme-connect.com

Reactivity of the Bromo Substituent

The bromo substituent on the aromatic ring is relatively unreactive towards classical nucleophilic aromatic substitution (SNAr) unless the ring is sufficiently activated by strong electron-withdrawing groups in the ortho and/or para positions. nih.govyoutube.com In this compound, the ring is substituted with electron-donating groups (amino, ethoxy) and one moderately deactivating group (carboxylic acid), which generally does not favor SNAr reactions at the bromo position.

However, the bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for reactions like the Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, making it a valuable site for molecular elaboration. For instance, a Suzuki coupling reaction could be used to introduce a new aryl or alkyl group at the 5-position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. nih.govyoutube.com

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the bromo leaving group is para to the electron-donating amino group and ortho to an electron-donating ethoxy group. The carboxylic acid group is an electron-withdrawing group, but it is positioned meta to the bromine, which offers minimal resonance stabilization to the intermediate. The strong activating, electron-donating nature of the amino and ethoxy groups increases the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, this compound is generally considered unreactive towards traditional SNAr reactions under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required, and may lead to competing side reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. nih.govnih.gov It is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Given the utility of this reaction, this compound is an excellent substrate for creating more complex aryl structures at the C5 position.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | nih.gov |

| Ligand | PPh₃, SPhos | researchgate.net |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.govnih.gov |

| Solvent | Toluene, Dioxane/H₂O, DMF | nih.gov |

| Temperature | 80-110 °C | researchgate.net |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org This reaction would allow for the introduction of various alkenyl substituents at the C5 position of the benzoic acid ring.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ | wikipedia.org |

| Ligand | PPh₃, P(o-tolyl)₃, BINAP | wikipedia.org |

| Base | Et₃N, K₂CO₃, NaOAc | wikipedia.org |

| Solvent | DMF, Acetonitrile (B52724), Toluene | organic-chemistry.org |

| Temperature | 80-140 °C | wikipedia.org |

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. libretexts.org The mechanism is believed to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate which then participates in the transmetalation step with the palladium complex. libretexts.org This reaction is highly efficient for attaching alkyne moieties to the C5 position of this compound, opening pathways to conjugated enynes and other valuable synthetic intermediates. scirp.orgresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Co-catalyst | CuI | libretexts.orgscirp.org |

| Base | Et₃N, Diisopropylamine (DIPA) | scirp.org |

| Solvent | THF, DMF, Toluene | scirp.org |

| Temperature | Room Temperature to 100 °C | scirp.org |

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an aryl alkyl ether, which has characteristic reactivity, primarily involving the cleavage of the C-O bond.

Ether Cleavage Reactions

Ethers are generally unreactive, which makes them good solvents; however, they can be cleaved under harsh conditions with strong acids. libretexts.orgopenstax.org The cleavage of aryl alkyl ethers like this compound with strong hydrohalic acids such as HBr or HI is a standard transformation. masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, making the ethoxy group a better leaving group (ethanol). masterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile.

Due to the high stability of the sp²-hybridized C-O bond of the aromatic ring, the nucleophilic attack occurs on the less hindered ethyl group via an SN2 mechanism. libretexts.orglibretexts.org This results in the selective cleavage of the alkyl C-O bond, yielding 2-Amino-5-bromo-3-hydroxybenzoic acid (a phenol) and an ethyl halide (bromoethane or iodoethane). libretexts.org Diaryl ethers are generally not cleaved by acids. libretexts.org

Stability and Transformation Pathways

The aryl ether bond is generally stable under neutral, basic, and weakly acidic conditions. Studies on prodrugs containing ethoxy linkers have shown them to be stable at acidic pH but susceptible to hydrolysis under basic conditions or enzymatic action. nih.gov The ethoxy group in this compound is not expected to undergo transformation under the conditions of many common organic reactions, such as the cross-coupling reactions mentioned previously. However, it is incompatible with strong Lewis acids or strong protic acids at elevated temperatures, which would lead to the ether cleavage described above.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The reaction proceeds through a two-step mechanism: attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the substituents already present. In this compound, the ring is highly substituted, and the directing effects of the groups are as follows:

-NH₂ (Amino): Strongly activating, ortho, para-directing.

-OCH₂CH₃ (Ethoxy): Strongly activating, ortho, para-directing.

-Br (Bromo): Deactivating, ortho, para-directing.

-COOH (Carboxylic Acid): Deactivating, meta-directing.

The available positions for substitution are C4 and C6. The directing effects of the substituents must be considered in concert:

For substitution at C4: This position is ortho to the ethoxy group, meta to the amino group, ortho to the bromo group, and meta to the carboxylic acid group.

For substitution at C6: This position is ortho to the amino group, meta to the ethoxy group, meta to the bromo group, and ortho to the carboxylic acid group.

The amino and ethoxy groups are the most powerful activating groups. The amino group strongly directs ortho and para. Its para position (C5) is blocked by bromine. It will therefore strongly direct an incoming electrophile to its ortho position, C6. The ethoxy group also strongly directs ortho and para. Its para position is blocked by the carboxylic acid group, and it will direct to its ortho positions, C2 (blocked) and C4.

Between the C4 and C6 positions, the C6 position is activated by the most powerful activating group (-NH₂) and is sterically less hindered than the C4 position, which is situated between the ethoxy and bromo groups. However, the C6 position is ortho to the deactivating carboxylic acid group. The C4 position is activated by the ethoxy group and is ortho to the deactivating bromo group. The outcome can be complex and may result in a mixture of products. However, the strong activating effect of the amino group often dominates, suggesting that substitution at C6 is a significant possibility, for example in nitration or halogenation reactions. msu.edumasterorganicchemistry.comlumenlearning.com

Oxidation and Reduction Chemistry

The functional groups on this compound are susceptible to oxidation and reduction reactions.

Oxidation: The amino group (-NH₂) is sensitive to oxidation and can be converted to nitroso, nitro, or other oxidation states, or can lead to polymerization, especially under strong oxidizing conditions. Reagents like hydrogen peroxide or peroxy acids can oxidize the amino group. The aromatic ring itself is electron-rich due to the amino and ethoxy groups, making it susceptible to oxidative degradation under harsh conditions.

Reduction: The carboxylic acid group (-COOH) can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as THF can reduce the carboxylic acid to a primary alcohol, yielding (2-amino-5-bromo-3-ethoxyphenyl)methanol. orgsyn.org This transformation is a common synthetic procedure. orgsyn.org The aromatic ring and the bromo-substituent are generally stable to these conditions, although catalytic hydrogenation (e.g., H₂/Pd) could potentially lead to debromination under certain conditions.

Derivatization Strategies and Functionalization

Synthesis of Amide and Ester Derivatives

The amino and carboxylic acid functionalities of 2-amino-5-bromo-3-ethoxybenzoic acid are readily converted to amide and ester derivatives, respectively. These reactions are fundamental in organic synthesis and are often employed to modify the physicochemical properties of a molecule, such as its solubility, stability, and biological activity.

Amide Synthesis: The formation of amides typically proceeds through the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting activated species is then susceptible to nucleophilic attack by an amine to furnish the corresponding amide.

| Amine | Coupling Reagent | Product |

| Primary Amine (R-NH₂) | SOCl₂ or DCC/EDC | N-substituted-2-amino-5-bromo-3-ethoxybenzamide |

| Secondary Amine (R₂NH) | SOCl₂ or DCC/EDC | N,N-disubstituted-2-amino-5-bromo-3-ethoxybenzamide |

Ester Synthesis: Esterification of the carboxylic acid can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. Alternatively, reaction of the corresponding acyl chloride with an alcohol, or alkylation of the carboxylate salt with an alkyl halide, provides efficient routes to the desired esters.

| Alcohol | Reaction Type | Product |

| Primary Alcohol (R-OH) | Fischer-Speier | Alkyl 2-amino-5-bromo-3-ethoxybenzoate |

| Secondary Alcohol (R₂CHOH) | Acyl Chloride Route | Alkyl 2-amino-5-bromo-3-ethoxybenzoate |

Formation of Heterocyclic Compounds Incorporating the Benzoic Acid Scaffold

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene (B151609) ring. Quinazolinones and benzoxazinones are two important classes of heterocycles that can be readily prepared from this scaffold. These heterocycles are of significant interest due to their prevalence in biologically active molecules.

Quinazolinone Synthesis: Quinazolinones can be synthesized from 2-aminobenzoic acid derivatives through condensation with a one-carbon source, such as formamide (B127407) or orthoesters. For instance, heating this compound with formamide would be expected to yield the corresponding 6-bromo-8-ethoxy-4(3H)-quinazolinone. Another common method involves the initial formation of a benzoxazinone (B8607429) intermediate, which is then reacted with an amine or ammonia (B1221849) to furnish the quinazolinone core. For example, reaction of 2-amino-6-bromobenzoic acid with acetic anhydride (B1165640) produces an amide intermediate which then undergoes cyclization with formamide to yield 2-methyl-5-bromo-4(3H)-quinazolinone. uomosul.edu.iq A similar strategy could be applied to the title compound.

Benzoxazinone Synthesis: Benzoxazinones can be prepared by reacting 2-aminobenzoic acids with acid anhydrides or acid chlorides. uomosul.edu.iqmdpi.com For example, treatment of an anthranilic acid with acetic anhydride leads to the formation of a 2-methyl-3,1-(4H)-benzoxazin-4-one derivative. This reaction proceeds via acylation of the amino group followed by cyclization with the adjacent carboxylic acid.

| Reagent | Heterocyclic Product |

| Formamide | 6-Bromo-8-ethoxy-4(3H)-quinazolinone |

| Acetic Anhydride | 6-Bromo-8-ethoxy-2-methyl-4H-3,1-benzoxazin-4-one |

| Amine (after benzoxazinone formation) | 3-Substituted-6-bromo-8-ethoxy-2-methylquinazolin-4(3H)-one |

Introduction of Additional Functionalities via Substitution Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for introducing a wide range of other functional groups through various cross-coupling and substitution reactions. This allows for the synthesis of more complex molecules with tailored properties.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.govsnnu.edu.cn It involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide. In the context of this compound, the bromo substituent can be replaced with various aryl, heteroaryl, or alkyl groups by reaction with the corresponding boronic acid in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction allows for the substitution of the bromine atom with a variety of primary and secondary amines, leading to the synthesis of N-aryl and N-heteroaryl derivatives. This method is particularly useful for creating complex amine-containing structures that are difficult to access through traditional methods.

| Reaction Type | Reagent | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Aryl group |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (RNH₂/R₂NH) | Amino group |

Preparation of Precursors for Polymer and Material Science Applications

The trifunctional nature of this compound also makes it a promising candidate as a monomer or a precursor for the synthesis of functional polymers and materials. The amino and carboxylic acid groups can participate in polymerization reactions, while the bromo and ethoxy groups can be used to tune the properties of the resulting materials.

Polyamide Synthesis: Aromatic polyamides, also known as aramids, are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. mdpi.commdpi.com These polymers are typically synthesized through the polycondensation of aromatic diamines and aromatic diacid chlorides. This compound, possessing both an amino and a carboxylic acid group, can potentially undergo self-polycondensation to form a polyamide. The presence of the bromo and ethoxy substituents on the polymer backbone would be expected to influence properties such as solubility, flame retardancy, and thermal stability. For instance, halogenated monomers are often incorporated to enhance the flame-retardant properties of polymers. mdpi.com

Functional Material Precursors: The ability to introduce various functional groups through the reactions described in the previous sections opens up possibilities for creating precursors for advanced materials. For example, derivatization with polymerizable groups could allow for the incorporation of this scaffold into polymer networks. Furthermore, the inherent functionalities of the molecule could be exploited in the design of materials with specific optical, electronic, or recognition properties.

| Polymer Type | Polymerization Method | Potential Properties |

| Aromatic Polyamide | Self-polycondensation | High thermal stability, flame retardancy, modified solubility |

Analytical Method Development in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of separation science and is indispensable for the analysis of multi-component samples, including the purification and purity assessment of 2-Amino-5-bromo-3-ethoxybenzoic acid.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility.

Method Development: The development process involves a systematic optimization of chromatographic conditions to achieve adequate separation of the target analyte from potential impurities. A typical starting point for this compound would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The presence of the carboxylic acid and amino groups means that the pH of the mobile phase is a critical parameter, as it affects the ionization state and, consequently, the retention of the molecule. A photodiode array (PDA) detector would be employed to monitor the elution, allowing for the selection of an optimal detection wavelength based on the compound's UV absorbance spectrum.

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. semanticscholar.orgpensoft.net Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A summary of hypothetical validation parameters for an HPLC method for this compound is presented below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |

| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.20% |

| LOD (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| LOQ (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, stemming from its polar carboxylic acid and amino functional groups and relatively high molecular weight, direct analysis by GC is not feasible. colostate.edu Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. colostate.edu

Common derivatization strategies include:

Esterification: The carboxylic acid group can be converted to a methyl or ethyl ester, which is significantly more volatile.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the carboxylic acid and the amino group to form trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a non-polar capillary column (e.g., DB-5 or HP-5MS) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nist.gov

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound, provided it is the only absorbing species in the sample matrix or after appropriate derivatization.

The molecule possesses a substituted benzene (B151609) ring, which acts as a chromophore, leading to significant absorbance in the UV region. By analogy to similar compounds like 3-aminobenzoic acid, which has absorption maxima around 226 nm and 272 nm, a suitable wavelength for quantification can be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum. sielc.com Quantification is achieved by creating a calibration curve based on Beer's Law, which relates absorbance to concentration.

For enhanced sensitivity and specificity, especially in complex matrices, a colorimetric method can be developed. This often involves a chemical reaction that produces a colored product with a high molar absorptivity in the visible range. For an aromatic primary amine like this compound, a classic approach is diazotization followed by a coupling reaction. rjptonline.orgresearchgate.net The amino group is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then coupled with a suitable agent, such as N-(1-Naphthyl)ethylenediamine or phloroglucinol, to form a stable and intensely colored azo dye, which can be quantified spectrophotometrically. rjptonline.orgsphinxsai.com

A hypothetical dataset for a Beer's Law calibration for the direct UV quantification of the compound is shown below.

| Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.761 |

Purity Assessment and Identification of Related Substances

Assessing the purity of this compound and identifying any related substances is critical for understanding its chemical profile. Related substances can include starting materials, intermediates from the synthesis, by-products, and degradation products.

A validated stability-indicating HPLC method, as described in section 7.1.1, is the most powerful tool for this purpose. The method should be capable of separating the main compound peak from all potential and actual impurities. During method development, forced degradation studies (exposing the compound to acid, base, oxidation, heat, and light) are performed to ensure that any degradation products are separated from the parent peak, proving the method's specificity. semanticscholar.org

Impurity identification is often achieved by coupling the HPLC system to a mass spectrometer (LC-MS). The mass spectrometer provides mass-to-charge ratio (m/z) data for each eluting peak, which can be used to deduce the molecular weight and elemental composition of the impurities. For example, a potential process-related impurity could be the corresponding methyl ester if methanol were present during synthesis, or a potential degradation product could be 2-amino-5-bromo-3-hydroxybenzoic acid resulting from the hydrolysis of the ether linkage.

A hypothetical purity profile obtained by HPLC is detailed in the following table.

| Peak Identity | Retention Time (min) | Area (%) | Status |

|---|---|---|---|

| Starting Material A | 2.85 | 0.08 | Impurity |

| By-product B | 4.10 | 0.12 | Impurity |

| This compound | 5.50 | 99.75 | Main Component |

| Unknown Impurity | 6.20 | 0.05 | Impurity |

Development of Derivatization Protocols for Analytical Purposes

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. libretexts.org For this compound, derivatization can be employed to enhance volatility for GC analysis or to improve detectability for HPLC and spectrophotometry.

Protocols for GC Analysis:

Esterification of the Carboxylic Acid: The compound can be heated with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., H₂SO₄) or with a reagent like diazomethane (B1218177) to form the corresponding methyl ester. This protocol specifically targets the carboxyl group, increasing volatility.

Silylation: A comprehensive derivatization targeting both the carboxylic acid and amino groups can be achieved using silylating agents like BSTFA. The reaction is typically fast and quantitative, yielding a highly volatile derivative suitable for GC-MS analysis. colostate.edu

Protocols for HPLC and Spectrophotometric Analysis:

Diazotization-Coupling: As mentioned in section 7.2, this protocol converts the primary aromatic amine into a highly colored azo dye. This derivatization significantly lowers the limit of detection for spectrophotometric or HPLC-Vis analysis. rjptonline.org

Fluorescent Tagging (Fluorogenic Derivatization): The primary amino group can be reacted with a fluorogenic reagent such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative. libretexts.orgacs.org This allows for extremely sensitive quantification using an HPLC system equipped with a fluorescence detector (HPLC-FLD), which is often orders of magnitude more sensitive than UV detection.

The choice of derivatization protocol depends entirely on the analytical objective, the required sensitivity, and the instrumentation available.

Applications As a Precursor and Building Block in Organic Synthesis

Synthesis of Biologically Active Scaffolds and Pharmaceutical Intermediates

Substituted 2-aminobenzoic acids are well-established precursors for the synthesis of various heterocyclic scaffolds that form the core of many biologically active compounds and pharmaceutical drugs. The presence of both an amine and a carboxylic acid in an ortho relationship allows for the construction of fused ring systems.

One of the most prominent applications of anthranilic acid derivatives is in the synthesis of quinazolinones . These compounds are known to exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of a quinazolinone core from 2-Amino-5-bromo-3-ethoxybenzoic acid would likely proceed through a condensation reaction with a suitable one-carbon synthon, such as formamide (B127407) or an orthoester, followed by cyclization. The resulting 6-bromo-8-ethoxy-quinazolinone could serve as a key intermediate for further functionalization, particularly at the bromine position, to generate a library of potential drug candidates.

Another important class of bioactive heterocycles derivable from this precursor are benzoxazines . These can be synthesized through a Mannich-type condensation involving the amino group, a phenol (B47542), and an aldehyde. The resulting benzoxazine (B1645224) derivatives have applications in medicinal chemistry and materials science.

The table below illustrates potential biologically active scaffolds that could be synthesized from this compound.

| Scaffold | Potential Synthetic Route | Potential Biological Activity |

| Quinazolinone | Condensation with formamide or orthoesters | Anticancer, Anti-inflammatory |

| Benzoxazine | Reaction with a phenol and an aldehyde | Various therapeutic applications |

| Acridone | Cyclization via intramolecular Friedel-Crafts acylation | Antitumor, Antiviral |

This table is based on the known reactivity of analogous substituted anthranilic acids.

Precursor for Advanced Organic Materials

The unique electronic and structural features of this compound also make it a candidate for the synthesis of advanced organic materials. The aromatic core and the potential for extended conjugation through chemical modification are key attributes for materials with interesting optical and electronic properties.

Furthermore, the molecule's structure is suitable for creating materials with high thermal stability. The rigid aromatic ring and the potential to form strong intermolecular interactions, such as hydrogen bonds, can contribute to the robustness of polymers or other materials derived from it.

Role in the Synthesis of Ligands and Catalysts

The amino and carboxylic acid groups of this compound are excellent coordinating sites for metal ions, making it a potential building block for the synthesis of ligands and catalysts.

Polydentate ligands can be designed by modifying the core structure. For example, the amino group can be derivatized to introduce additional donor atoms, creating a ligand capable of forming stable complexes with a variety of transition metals. These metal complexes can then be investigated for their catalytic activity in various organic transformations.

Moreover, aminobenzoic acids are known to be used as linkers in the construction of Metal-Organic Frameworks (MOFs) . ekb.eg MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.gov The dicarboxylate that could be formed from this compound (after modification of the amino group to a second carboxylic acid) could act as an organic linker to connect metal nodes, forming a porous three-dimensional structure. The ethoxy and bromo groups would be directed into the pores of the MOF, influencing its properties and potential applications.

The table below summarizes the potential roles of this compound in the synthesis of ligands and catalysts.

| Application Area | Synthetic Approach | Potential Function |

| Polydentate Ligands | Derivatization of the amino and/or carboxylic acid groups | Formation of catalytically active metal complexes |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker (after modification) | Gas storage, separation, heterogeneous catalysis |

This table is based on the known coordination chemistry of aminobenzoic acid derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-bromo-3-ethoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthetic routes for brominated aminobenzoic acids often involve regioselective bromination and functional group protection. For example:

- Direct bromination : Bromine or NBS (N-bromosuccinimide) can be used, but regioselectivity depends on the directing effects of existing substituents. Ethoxy groups (-OCH₂CH₃) are strong ortho/para directors, while amino groups (-NH₂) act as meta directors. Optimizing solvent polarity (e.g., DMF vs. acetic acid) and temperature (0–25°C) minimizes side products like di-brominated analogs .

- Multi-step synthesis : Ethoxylation via nucleophilic substitution (e.g., using ethyl bromide/K₂CO₃) after bromination ensures proper positioning. Yields typically range from 60–80% for analogous compounds like 2-amino-3-bromobenzoic acid .

Q. How can researchers purify and characterize this compound to ensure high purity?

Methodological Answer:

- Purification : Use recrystallization in ethanol/water (1:3 ratio) to remove unreacted starting materials. For challenging impurities, column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) is effective .

- Characterization :

- NMR : H NMR (DMSO-d6) should show peaks for the ethoxy group (δ 1.3–1.5 ppm for -CH₃, δ 4.0–4.2 ppm for -OCH₂-) and aromatic protons (δ 6.8–7.5 ppm). The absence of extraneous peaks confirms purity .

- HPLC : Use a C18 column with UV detection at 254 nm; retention times for brominated analogs are typically 8–10 min under isocratic conditions (60% acetonitrile/40% water) .

- Melting Point : Expected range 190–195°C (decomposition may occur above 200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during bromination of aminobenzoic acid derivatives?

Methodological Answer: Conflicting reports on bromination positions (e.g., para vs. meta to the amino group) arise from competing directing effects. For example:

- Amino group dominance : In 2-aminobenzoic acid, the -NH₂ group directs bromination to the meta position (C5), but steric hindrance from bulky substituents (e.g., ethoxy at C3) may shift selectivity. Computational modeling (DFT calculations) predicts electron density distribution and reaction pathways .

- Experimental validation : Use C NMR to track substituent effects on aromatic ring electron density. Compare with analogs like 2-amino-6-bromobenzoic acid (C6 bromination due to carboxylate group directing) .

Q. What computational methods are suitable for predicting the interaction of this compound with biomolecules?

Methodological Answer:

- Docking studies : Software like AutoDock Vina can model interactions with enzyme active sites. For example, the bromine atom’s hydrophobic surface may bind to pockets in cytochrome P450 enzymes, while the carboxylate group forms hydrogen bonds .

- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) validate interactions .

Q. How can substituent effects (e.g., bromine, ethoxy) on the compound’s reactivity be systematically analyzed?

Methodological Answer:

- Electrochemical analysis : Cyclic voltammetry in acetonitrile reveals redox potentials influenced by electron-withdrawing bromine (-Br) and electron-donating ethoxy (-OCH₂CH₃). Bromine lowers the HOMO energy, reducing oxidation susceptibility .

- Kinetic studies : Monitor hydrolysis rates of the ethoxy group under acidic (HCl) vs. basic (NaOH) conditions. Ethoxy substituents in ortho positions show slower hydrolysis due to steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.